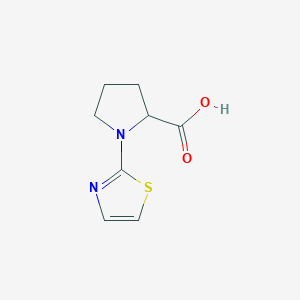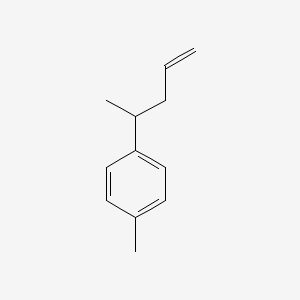
1-Methyl-4-pent-4-en-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-pent-4-en-2-ylbenzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where a methyl group and a pent-4-en-2-yl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-pent-4-en-2-ylbenzene typically involves the alkylation of toluene with 4-penten-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)(\text{CH}_2=\text{CHCH}_2\text{CH}_3) ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-pent-4-en-2-ylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond in the pent-4-en-2-yl group to a single bond, forming 1-Methyl-4-pentylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are commonly employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound-1-ol, this compound-1-al, or 1-Methyl-4-pent-4-en-2-ylbenzoic acid.
Reduction: Formation of 1-Methyl-4-pentylbenzene.
Substitution: Formation of various halogenated derivatives such as 1-Methyl-4-pent-4-en-2-yl-2-bromobenzene.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-pent-4-en-2-ylbenzene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-pent-4-en-2-ylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The compound’s molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate specific signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-pent-4-en-2-ylbenzene can be compared with other similar compounds, such as:
1-Methyl-4-pent-2-en-2-ylbenzene: Differing in the position of the double bond, this compound exhibits different reactivity and physical properties.
1-Methyl-4-pentylbenzene: Lacking the double bond, this compound has different chemical behavior and applications.
1-Methyl-4-(1-pentyn-1-yl)benzene: Featuring a triple bond, this compound has unique reactivity compared to its alkene and alkane counterparts.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16 |
|---|---|
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-methyl-4-pent-4-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-5-11(3)12-8-6-10(2)7-9-12/h4,6-9,11H,1,5H2,2-3H3 |
InChI-Schlüssel |
FPJJFVCUOPDCSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


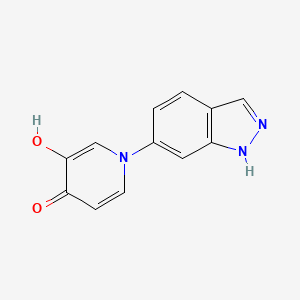
![Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B13875220.png)
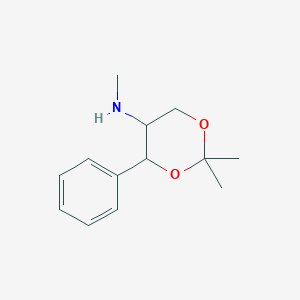
![N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13875232.png)
![3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875236.png)
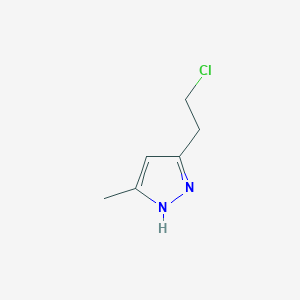
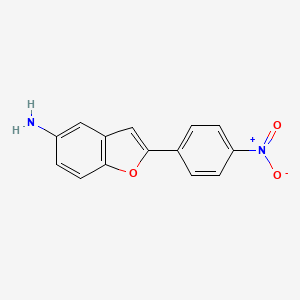
![1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]ethanone](/img/structure/B13875248.png)
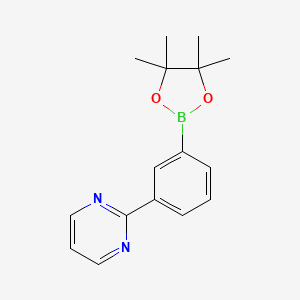
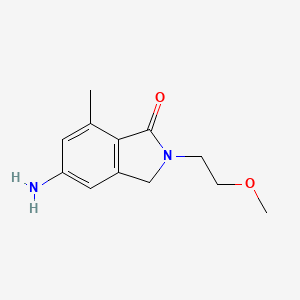

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B13875274.png)
